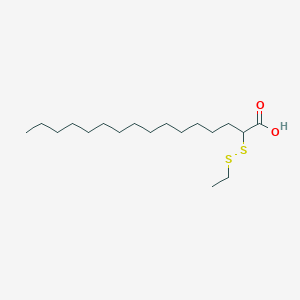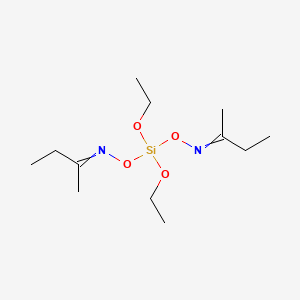![molecular formula C18H20N2O3 B14358063 Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate CAS No. 90167-26-3](/img/structure/B14358063.png)
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylhydrazinylidene group attached to a benzoate ester. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate typically involves the condensation of 2-phenylhydrazine with an appropriate aldehyde or ketone, followed by esterification. One common method includes the reaction of 2-phenylhydrazine with 5-formyl-2-propoxybenzoic acid under acidic conditions to form the hydrazone intermediate. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted benzoates.
科学研究应用
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate involves its interaction with specific molecular targets. For instance, in its role as an inhibitor of biofilm formation, the compound targets the sortase A transpeptidase enzyme in Staphylococcus aureus . This enzyme is crucial for the assembly of surface proteins that facilitate biofilm formation. By inhibiting this enzyme, the compound disrupts the biofilm formation process, thereby enhancing the efficacy of conventional antibiotics.
相似化合物的比较
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate can be compared with other phenylhydrazinylidene derivatives, such as:
2-Phenylhydrazinylidene-3-methylbenzoate: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
5-Methyl-2-phenylhydrazinylidene-4-propoxybenzoate: Another derivative with a different substitution pattern, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities.
属性
CAS 编号 |
90167-26-3 |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
methyl 5-[(phenylhydrazinylidene)methyl]-2-propoxybenzoate |
InChI |
InChI=1S/C18H20N2O3/c1-3-11-23-17-10-9-14(12-16(17)18(21)22-2)13-19-20-15-7-5-4-6-8-15/h4-10,12-13,20H,3,11H2,1-2H3 |
InChI 键 |
QPTYLEOVBAYLDS-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C=NNC2=CC=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



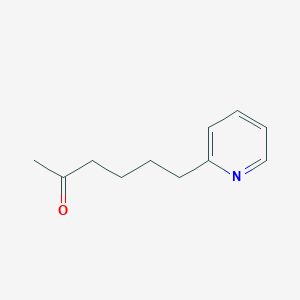
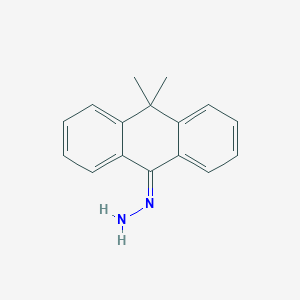

![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)

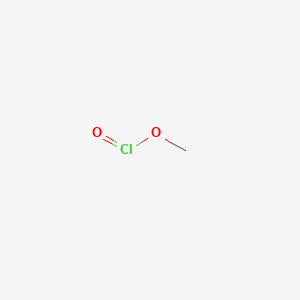
![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)

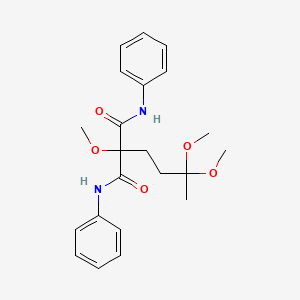
![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)
